Atmospheric Boiling Point Elevation Versus N‑Ethyl and N‑Isopropyl Propanol Analogs
The predicted boiling point of the title compound is 270 °C (at 760 mmHg), substantially higher than the experimentally determined boiling points of two of its closest achiral N‑alkyl analogs: 3‑(ethylamino)propan‑1‑ol (184‑187 °C) and 3‑(isopropylamino)propan‑1‑ol (185.9 °C) . The difference of ~85 °C indicates significantly stronger intermolecular forces, likely arising from the additional ether oxygen and the larger, more polarizable hydrophobic surface of the 4‑methoxy‑4‑methylpentan‑2‑yl group.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 270 ± 25 °C (predicted) |
| Comparator Or Baseline | 3‑(Ethylamino)propan‑1‑ol 184‑187 °C; 3‑(Isopropylamino)propan‑1‑ol 185.9 °C |
| Quantified Difference | ~85 °C higher than both comparators |
| Conditions | Atmospheric pressure; predicted value for target, experimental values for comparators |
Why This Matters
A boiling point elevated by ≥85 °C defines an entirely different thermal stability window for high‑temperature reactions, vacuum distillation design, and shelf‑life under thermal stress.
